molecular formula C8H7ClN2O4 B2975639 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid CAS No. 66367-04-2

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

Cat. No.: B2975639
CAS No.: 66367-04-2
M. Wt: 230.6
InChI Key: JAIXZTSSBNLOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is an organic compound with the molecular formula C8H7ClN2O4. It is a derivative of acetic acid where the hydrogen atom of the amino group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid involves the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale nitration and subsequent substitution reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used include nitric acid for nitration and chloroacetic acid for the substitution reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Substitution: Various nucleophiles can be used to substitute the chloro group, such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 2-[(4-Amino-2-nitrophenyl)amino]acetic acid.

    Reduction: Formation of 2-[(4-Chloro-2-aminophenyl)amino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-2-nitrophenyl)amino]acetic acid
  • 2-[(4-Fluoro-2-nitrophenyl)amino]acetic acid
  • 2-[(4-Methyl-2-nitrophenyl)amino]acetic acid

Uniqueness

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-5-1-2-6(10-4-8(12)13)7(3-5)11(14)15/h1-3,10H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIXZTSSBNLOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

26.2 g (0,137 mol) of 2,5-dichloro-1-nitrobenzene, 20.6 g (0,274 mol) of glycine and 18.9 g (0.137 mol) of potassium carbonate in 200 ml of diethylene glycol were heated at 120° C. for 1 h. After cooling, 100 ml of water were added and the solution was acidified with 1M hydrochloric acid. The precipitate was filtered off with suction to yield 17.1 g (54%) of the product.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.